1-(4-Aminophenyl)-3-(pyrrolidin-1-yl)propan-1-one
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Overview
Description
1-(4-Aminophenyl)-3-(pyrrolidin-1-yl)propan-1-one is an organic compound that features both an aminophenyl group and a pyrrolidinyl group
Preparation Methods
The synthesis of 1-(4-Aminophenyl)-3-(pyrrolidin-1-yl)propan-1-one typically involves the reaction of 4-aminobenzaldehyde with pyrrolidine and a suitable ketone. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction. Industrial production methods may involve more efficient and scalable processes, including continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
1-(4-Aminophenyl)-3-(pyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminophenyl group can be replaced by other nucleophiles under appropriate conditions.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Scientific Research Applications
1-(4-Aminophenyl)-3-(pyrrolidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Aminophenyl)-3-(pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, modulating their activity. The pyrrolidinyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-(4-Aminophenyl)-3-(pyrrolidin-1-yl)propan-1-one can be compared with other similar compounds such as:
1-(4-Aminophenyl)-2-(pyrrolidin-1-yl)ethanone: This compound has a shorter carbon chain, which may affect its reactivity and biological activity.
1-(4-Aminophenyl)-3-(piperidin-1-yl)propan-1-one: The piperidinyl group can provide different steric and electronic effects compared to the pyrrolidinyl group, leading to variations in chemical and biological properties.
1-(4-Aminophenyl)-3-(morpholin-1-yl)propan-1-one: The morpholinyl group introduces an oxygen atom, which can influence the compound’s solubility and interaction with biological targets.
Properties
IUPAC Name |
1-(4-aminophenyl)-3-pyrrolidin-1-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-12-5-3-11(4-6-12)13(16)7-10-15-8-1-2-9-15/h3-6H,1-2,7-10,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSPRVAXQIGTBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC(=O)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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